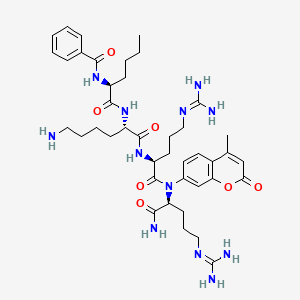
Bz-nLKRR-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC) is a synthetic peptide substrate used primarily in biochemical assays. It is particularly known for its application in studying the activity of viral proteases, such as those from dengue and yellow fever viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves multiple steps, starting from the individual amino acids. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .
Industrial Production Methods
Industrial production of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in protease assays. The peptide bond between arginine and 7-amino-4-methylcoumarin is cleaved by specific proteases, releasing the fluorescent 7-amino-4-methylcoumarin .
Common Reagents and Conditions
Reagents: Tris-HCl buffer (50 mM, pH 7.8), protease enzymes (e.g., dengue virus NS2B-NS3 protease, yellow fever virus NS3 protease).
Conditions: The hydrolysis reaction is typically carried out at room temperature, and the release of 7-amino-4-methylcoumarin is monitored using fluorescence spectroscopy at excitation/emission wavelengths of 380 nm/460 nm
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is a fluorescent compound used to quantify protease activity .
Applications De Recherche Scientifique
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is widely used in scientific research for the following applications:
Mécanisme D'action
The mechanism of action of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the bond between arginine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantified to measure protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin: Another peptide substrate used for protease assays, but with a different peptide sequence.
Ac-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin: A substrate used for caspase assays in apoptosis studies.
Uniqueness
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is unique due to its high specificity and efficiency as a substrate for dengue and yellow fever virus proteases. Its kcat/Km value for the dengue virus type 4 enzyme is over 800 times higher than that of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin, making it a superior choice for studying these viral proteases .
Propriétés
Formule moléculaire |
C41H60N12O7 |
|---|---|
Poids moléculaire |
833.0 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N12O7/c1-3-4-14-29(50-36(56)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)52-31(16-10-21-48-40(44)45)39(59)53(32(35(43)55)17-11-22-49-41(46)47)27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H2,43,55)(H,50,56)(H,51,57)(H,52,58)(H4,44,45,48)(H4,46,47,49)/t29-,30-,31-,32-/m0/s1 |
Clé InChI |
ZUUCMPDQKAVAPM-YDPTYEFTSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
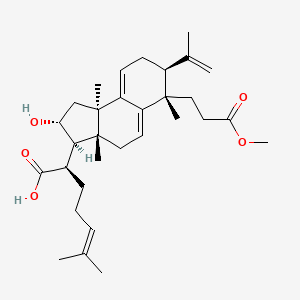
![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)

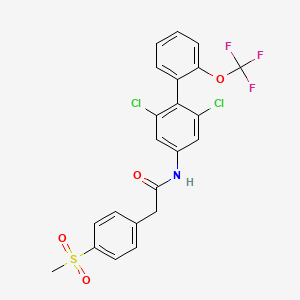

![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
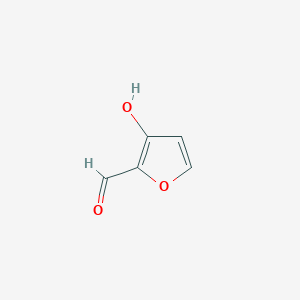
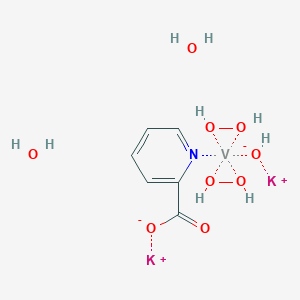
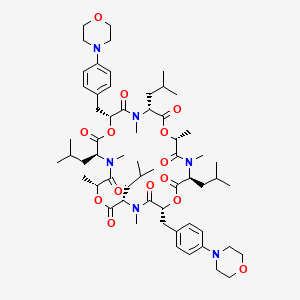
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
